Sennosid D

Übersicht

Beschreibung

Sennoside D is a natural anthraquinone derivative and dimeric glycoside primarily found in the leaves of the Senna plant (Senna alexandrina Mill.) and Rhubarb (Rheum officinale Baill). It is one of the four main sennosides (A, B, C, and D) known for their potent laxative properties. Sennoside D, like its counterparts, is used in traditional herbal medicine to treat constipation and other digestive issues .

Wissenschaftliche Forschungsanwendungen

Sennosid D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine Wirkung auf den Darm aus. Es wird von Darmbakterien zu aktiven Metaboliten abgebaut, darunter Rheinanthron. Diese Metaboliten stimulieren die Darmschleimhaut, was zu einer erhöhten Peristaltik und Stuhlentleerung führt. Zu den beteiligten molekularen Zielstrukturen gehören Cyclooxygenase 2 (COX2) und Prostaglandin E2 (PGE2), die eine Rolle bei der Entzündungsreaktion und der Darmmotilität spielen .

Wirkmechanismus

Target of Action

Sennoside D, like other sennosides, primarily targets the cells in the large intestine . It is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells , leading to an increase in prostaglandin E2 (PGE2) .

Mode of Action

Sennoside D, as a part of the senna glycosides, works by irritating and stimulating intestinal cells . This action produces contractions in the intestines, leading to an increase in water influx to the intestines and promoting bowel movement . The active metabolite rheinanthrone is responsible for this stimulant laxative effect .

Biochemical Pathways

The primary biochemical pathway affected by Sennoside D involves the stimulation of COX2 expression in macrophage cells . This leads to an increase in PGE2 , which plays a crucial role in the regulation of gastrointestinal motility and secretion. The enhanced peristalsis helps move stool more effectively, reducing constipation .

Pharmacokinetics

The pharmacokinetic properties of Sennoside D are similar to those of other sennosides. It is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given orally . .

Result of Action

The primary result of Sennoside D’s action is the relief of constipation . By stimulating intestinal cells and increasing water influx to the intestines, it promotes bowel movement . This makes it effective for short-term relief of constipation .

Action Environment

The action of Sennoside D can be influenced by various environmental factors. For instance, light intensity has been shown to affect the accumulation of sennosides in plants . Additionally, the composition of gut microbiota, which metabolizes Sennoside D into its active form, can also influence its efficacy . Therefore, factors such as diet, which can alter gut microbiota, may potentially impact the action and efficacy of Sennoside D.

Biochemische Analyse

Biochemical Properties

Sennoside D plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme β-glucosidase, which hydrolyzes sennoside D into its active metabolites, rhein anthrone and aloe-emodin . These metabolites then interact with the intestinal mucosa, stimulating peristalsis and promoting bowel movements. Additionally, sennoside D has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation .

Cellular Effects

Sennoside D influences various cellular processes and functions. In the gastrointestinal tract, it stimulates the secretion of water and electrolytes into the lumen, leading to increased intestinal motility and bowel movements . This compound also affects cell signaling pathways, particularly those involved in inflammation and apoptosis. Sennoside D has been shown to modulate the expression of genes related to these pathways, such as COX-2 and Bcl-2, thereby influencing cellular metabolism and promoting apoptosis in certain cell types . Furthermore, sennoside D exhibits antioxidant properties, protecting cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of sennoside D involves several key interactions at the molecular level. Upon ingestion, sennoside D is metabolized by gut bacteria into its active metabolites, rhein anthrone and aloe-emodin . These metabolites bind to specific receptors on the intestinal mucosa, triggering a cascade of events that lead to increased fluid secretion and intestinal motility. Additionally, sennoside D inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins and alleviating inflammation . This compound also modulates the expression of genes involved in apoptosis, promoting cell death in certain cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sennoside D have been observed to change over time. The stability and degradation of sennoside D are influenced by various factors, including pH, temperature, and the presence of enzymes . In vitro studies have shown that sennoside D is relatively stable under acidic conditions but degrades rapidly in alkaline environments . Long-term exposure to sennoside D has been associated with changes in cellular function, such as altered gene expression and increased apoptosis . In vivo studies have demonstrated that the effects of sennoside D on intestinal motility and bowel movements are dose-dependent and diminish over time with repeated use .

Dosage Effects in Animal Models

The effects of sennoside D vary with different dosages in animal models. Acute toxicity studies have shown that sennoside D is only slightly toxic in rats and mice, with an LD50 value of approximately 5,000 mg/kg . Subacute and chronic studies have demonstrated that sennoside D is well-tolerated at doses up to 100 mg/kg, with no significant systemic toxicity . High doses of sennoside D can cause adverse effects, such as diarrhea, dehydration, and electrolyte imbalances . These effects are primarily due to the compound’s potent laxative properties and its ability to stimulate intestinal motility .

Metabolic Pathways

Sennoside D is involved in several metabolic pathways, primarily in the gastrointestinal tract. Upon ingestion, it is hydrolyzed by β-glucosidase into its active metabolites, rhein anthrone and aloe-emodin . These metabolites undergo further metabolism in the liver, where they are conjugated with glucuronic acid and sulfate, facilitating their excretion via the urine . The metabolic pathways of sennoside D also involve interactions with various enzymes and cofactors, such as cytochrome P450 enzymes, which play a role in the oxidation and reduction of the compound . Additionally, sennoside D has been shown to affect metabolic flux and metabolite levels in the liver and intestines .

Transport and Distribution

Sennoside D is transported and distributed within cells and tissues through various mechanisms. After ingestion, it is absorbed in the small intestine and transported to the liver via the portal vein . In the liver, sennoside D undergoes metabolism and is then distributed to other tissues, including the kidneys and intestines . The transport of sennoside D within cells is facilitated by specific transporters and binding proteins, such as organic anion transporters and albumin . These interactions influence the localization and accumulation of sennoside D in different tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of sennoside D plays a crucial role in its activity and function. Studies have shown that sennoside D and its metabolites are primarily localized in the cytoplasm and nucleus of intestinal epithelial cells . This localization is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation . The presence of sennoside D in the nucleus suggests that it may directly interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses . Additionally, sennoside D has been observed to accumulate in lysosomes and mitochondria, where it may exert its effects on cellular metabolism and apoptosis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sennosid D kann durch Extraktion von Sennablättern oder Rhabarberwurzeln synthetisiert werden. Der Prozess umfasst folgende Schritte:

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Extraktions- und Reinigungsprozesse. Das Pflanzenmaterial wird in großen Mengen verarbeitet, und die Sennosiden werden mit Lösungsmittelextraktion und anschließender chromatographischer Reinigung isoliert. Das Endprodukt wird dann getrocknet und für die Verwendung in pharmazeutischen Formulierungen verpackt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sennosid D unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Die Reduktion von this compound führt zur Bildung von Anthron-Derivaten.

Hydrolyse: Die Hydrolyse von this compound führt zur Bildung von Aglykonen und Zuckermolekülen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Hauptprodukte:

Oxidation: Anthrachinon-Derivate.

Reduktion: Anthron-Derivate.

Hydrolyse: Aglykonen und Zuckermoleküle.

Vergleich Mit ähnlichen Verbindungen

Sennosid D ist eines der vier wichtigsten Sennosiden, die anderen sind Sennosid A, Sennosid B und Sennosid C. Während alle Sennosiden ähnliche abführende Eigenschaften aufweisen, unterscheiden sie sich in ihrer chemischen Struktur und ihrer Wirksamkeit:

Sennosid A: Bekannt für seine starke abführende Wirkung und ist das am besten untersuchte unter den Sennosiden.

Sennosid B: Ähnlich wie Sennosid A, aber etwas weniger potent.

Sennosid C: Weniger verbreitet und weniger potent im Vergleich zu Sennosid A und B.

This compound ist in seiner spezifischen chemischen Struktur einzigartig, was zu seinen unterschiedlichen pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen beiträgt .

Biologische Aktivität

Sennoside D is a natural compound primarily derived from the Senna plant, known for its laxative properties. This article explores the biological activity of Sennoside D, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

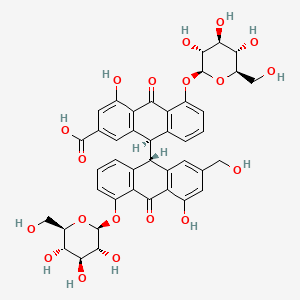

Chemical Structure and Properties

Sennoside D is classified as a dianthrone glycoside, consisting of two rhein moieties linked by a glycosidic bond. Its chemical structure contributes to its biological activity, particularly in gastrointestinal functions. The compound is part of a larger family of sennosides that include Sennosides A, B, and C, each with varying degrees of efficacy and safety profiles.

Pharmacological Effects

The biological activities of Sennoside D have been studied extensively. Key effects include:

- Laxative Activity : Sennoside D acts as a stimulant laxative by promoting peristalsis in the intestines. It is converted into active metabolites by gut microbiota, enhancing bowel movements through increased secretion of water and electrolytes into the intestine .

- Antioxidant Properties : Recent studies suggest that Sennoside D exhibits antioxidant effects, potentially reducing oxidative stress in various tissues. This action may contribute to its protective effects against gastrointestinal damage .

- Anti-inflammatory Effects : Research indicates that Sennoside D may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses in the gut .

The mechanisms through which Sennoside D exerts its biological effects are multifaceted:

- Gut Microbiota Modulation : Sennoside D influences gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogenic species. This modulation is crucial for maintaining intestinal health and function .

- Stimulation of Mucosal Secretion : The compound enhances mucosal secretion in the intestines, which aids in stool passage and hydration. This effect is vital for its laxative properties .

- Interaction with Ion Channels : Sennoside D may interact with ion channels in the intestinal epithelium, facilitating electrolyte movement and fluid secretion into the lumen .

Toxicity and Safety Profile

While Sennoside D is generally considered safe when used appropriately, some studies have reported potential side effects associated with excessive use:

- Renal Effects : Long-term administration has been linked to renal pigment deposition and slight hyperplasia in animal studies. However, these changes were reversible upon cessation of treatment .

- Gastrointestinal Disturbances : High doses may lead to diarrhea or cramping due to overstimulation of intestinal motility .

Case Studies and Clinical Applications

Several clinical studies have highlighted the therapeutic potential of Sennoside D:

- Chronic Constipation Treatment : In a randomized controlled trial involving patients with chronic constipation, Sennoside D significantly improved bowel frequency compared to placebo .

- Irritable Bowel Syndrome (IBS) : A study indicated that patients with IBS experienced relief from symptoms when treated with Sennoside D, attributed to its laxative and anti-inflammatory properties .

- Weight Management : Research suggests that Sennosides may assist in weight management by modulating gut microbiota and enhancing metabolic processes .

Data Summary

The following table summarizes key findings related to the biological activity of Sennoside D:

| Study | Effect Observed | Methodology | Results |

|---|---|---|---|

| Le et al., 2019 | Laxative Effect | In vivo (mice) | Increased bowel movements |

| Chen et al., 1999 | Anti-inflammatory | In vivo (rats) | Reduced cytokine levels |

| Ma et al., 2020 | Gut Microbiota Modulation | In vitro & In vivo | Improved microbial diversity |

Eigenschaften

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the antimicrobial activity of Sennoside D?

A1: The research found that Sennoside D, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that Sennoside D might interfere with the growth and survival of this particular bacterium.

Q2: Are there other sennosides with notable antimicrobial activity?

A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.